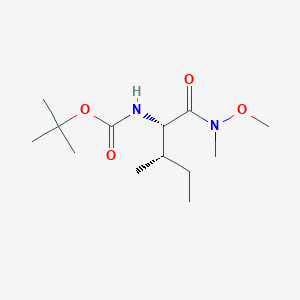

3-(Methylcarbamoyl)pyrazine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

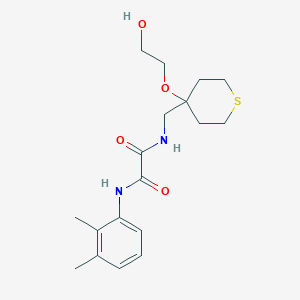

3-(Methylcarbamoyl)pyrazine-2-carboxylic acid is a derivative of pyrazinoic acid. It has been designed and prepared as a more lipophilic derivative of pyrazinoic acid . Methyl and propyl derivatives have also been prepared as prodrugs with further increased lipophilicity .

Synthesis Analysis

The synthesis of 3-(Methylcarbamoyl)pyrazine-2-carboxylic acid involves the treatment of pyrazine-2,3-dicarboxylic acid in acetic acid anhydride at reflux to convert to pyrazine-2,3-dicarboxylic anhydride . The process was modified based on existing literature .科学研究应用

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst3-(Methylcarbamoyl)pyrazine-2-carboxylic acid can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Antimycobacterial Activity

Research has explored the antimycobacterial potential of this compound. It exhibits activity against Mycobacterium tuberculosis , the causative agent of tuberculosis. The design and synthesis of derivatives based on 3-(Methylcarbamoyl)pyrazine-2-carboxylic acid could lead to novel antimycobacterial agents .

Lipophilicity Studies

Experimental determination of lipophilicity (log k) and calculated log P values for this compound provides insights into its solubility and partitioning behavior. Understanding lipophilicity is crucial for drug design and optimization .

Biological Evaluation

Researchers have assessed the biological activity of derivatives derived from the acid series. These evaluations include determining IC50 values related to photosynthetic electron transport (PET) inhibition in spinach chloroplasts. Such studies contribute to our understanding of the compound’s potential pharmacological applications .

Synthetic Procedures

The majority of compounds related to 3-(Methylcarbamoyl)pyrazine-2-carboxylic acid are prepared from commercially available pyrazine-2,3-dicarboxylic anhydride. Researchers have adapted synthetic procedures to tailor derivatives for specific applications .

Chemical Properties

The molecular formula of 3-(Methylcarbamoyl)pyrazine-2-carboxylic acid is C7H7N3O3. It has a molecular weight of 181.15 g/mol. The compound’s structure and properties make it intriguing for further investigation .

属性

IUPAC Name |

3-(methylcarbamoyl)pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-8-6(11)4-5(7(12)13)10-3-2-9-4/h2-3H,1H3,(H,8,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOYEZHRGBPXNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CN=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylcarbamoyl)pyrazine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2395199.png)

![3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2395203.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide](/img/structure/B2395214.png)

![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)

![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2395217.png)